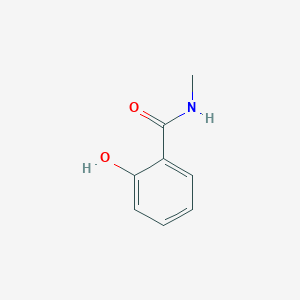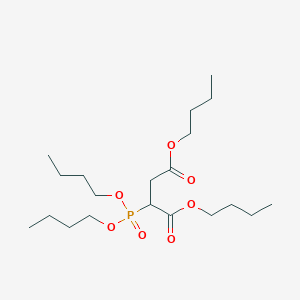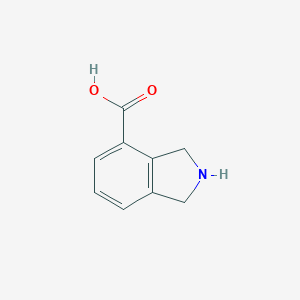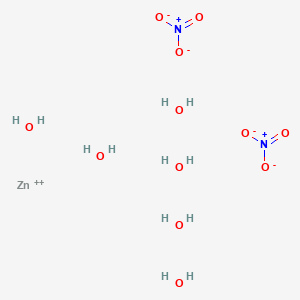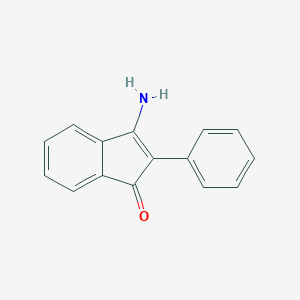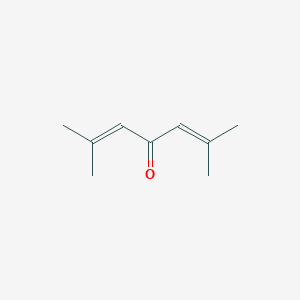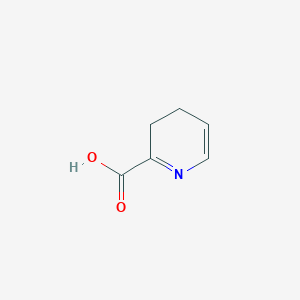
Dihydropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropicolinic acid (DHPA) is an important compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a building block in the synthesis of various compounds. DHPA has a unique structure that makes it an attractive target for chemical synthesis and biological research.
Wissenschaftliche Forschungsanwendungen
Dihydropicolinic acid has numerous scientific research applications. It is commonly used as a building block in the synthesis of various compounds, including antibiotics, antitumor agents, and enzyme inhibitors. Dihydropicolinic acid is also used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, Dihydropicolinic acid is used as a precursor for the synthesis of pyridine-based polymers and materials.
Wirkmechanismus
The mechanism of action of Dihydropicolinic acid is not well understood. However, it is believed that Dihydropicolinic acid acts as a competitive inhibitor of enzymes that use pyridoxal-5'-phosphate (PLP) as a cofactor. PLP is a coenzyme that is involved in numerous enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis. By inhibiting PLP-dependent enzymes, Dihydropicolinic acid can affect these metabolic pathways and potentially lead to therapeutic effects.
Biochemische Und Physiologische Effekte
Dihydropicolinic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Dihydropicolinic acid can inhibit the growth of cancer cells and bacteria. Additionally, Dihydropicolinic acid has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have demonstrated that Dihydropicolinic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydropicolinic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, Dihydropicolinic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, Dihydropicolinic acid has some limitations. It is insoluble in water and requires the use of organic solvents for dissolution. Additionally, Dihydropicolinic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Dihydropicolinic acid. One area of interest is the development of new synthetic methods for Dihydropicolinic acid and its derivatives. Additionally, the potential therapeutic effects of Dihydropicolinic acid and its derivatives on various diseases, including cancer and diabetes, warrant further investigation. Furthermore, the use of Dihydropicolinic acid in the synthesis of pyridine-based materials and polymers is an area of active research. Finally, the mechanism of action of Dihydropicolinic acid and its effects on PLP-dependent enzymes require further investigation.
Conclusion:
In conclusion, Dihydropicolinic acid is an important compound that has numerous scientific research applications. Its unique structure and properties make it an attractive target for chemical synthesis and biological research. The synthesis method of Dihydropicolinic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dihydropicolinic acid and its derivatives has the potential to lead to the development of new therapeutic agents and materials.
Synthesemethoden
Dihydropicolinic acid can be synthesized by various methods. The most commonly used method is the reduction of pyridine-2,6-dicarboxylic acid with sodium borohydride. This reaction results in the formation of Dihydropicolinic acid and sodium bicarbonate. The purity of Dihydropicolinic acid can be improved by recrystallization from ethanol or water.
Eigenschaften
CAS-Nummer |
139549-65-8 |
|---|---|
Produktname |
Dihydropicolinic acid |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
3,4-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h2,4H,1,3H2,(H,8,9) |
InChI-Schlüssel |
FIZUQXLGABRGSR-UHFFFAOYSA-N |
SMILES |
C1CC(=NC=C1)C(=O)O |
Kanonische SMILES |
C1CC(=NC=C1)C(=O)O |
Andere CAS-Nummern |
139549-65-8 |
Synonyme |
3,4-dihydropicolinic acid dihydropicolinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



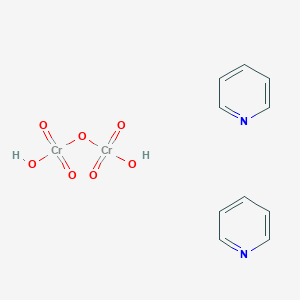
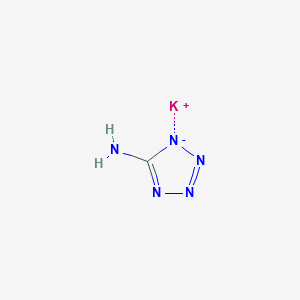
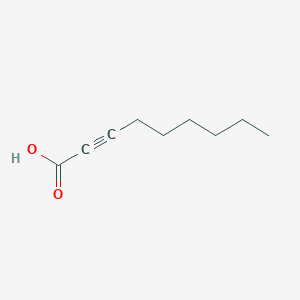
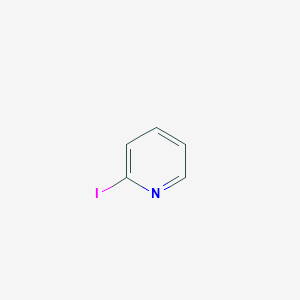
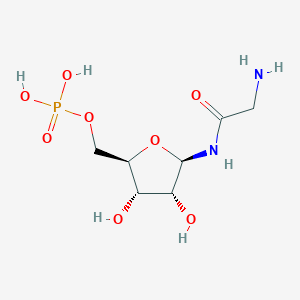
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)

